4-[4-[4-[4-[[(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(2-hydroxypentan-3-yl)-1,2,4-triazol-3-one
Description
Posaconazole is a second-generation triazole antifungal agent with the IUPAC name 4-[4-[4-[4-[[(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(2-hydroxypentan-3-yl)-1,2,4-triazol-3-one. Its structure features a difluorophenyl group, a triazolylmethyl-substituted oxolane ring, and a hydroxypentyl side chain, which contribute to its broad-spectrum activity and enhanced pharmacokinetic properties .
Posaconazole inhibits fungal ergosterol biosynthesis by targeting lanosterol 14α-demethylase (CYP51). It is clinically used against Candida spp., Aspergillus spp., and zygomycetes (e.g., Mucor, Rhizopus), with additional applications in treating Chagas disease (Trypanosoma cruzi) . Its oral and intravenous formulations address bioavailability challenges, while its stereochemistry ((2S,3S)-hydroxypentyl) is critical for binding efficacy .
Properties
Molecular Formula |
C37H42F2N8O4 |
|---|---|
Molecular Weight |
700.8 g/mol |
IUPAC Name |
4-[4-[4-[4-[[(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(2-hydroxypentan-3-yl)-1,2,4-triazol-3-one |
InChI |
InChI=1S/C37H42F2N8O4/c1-3-35(26(2)48)47-36(49)46(25-42-47)31-7-5-29(6-8-31)43-14-16-44(17-15-43)30-9-11-32(12-10-30)50-20-27-19-37(51-21-27,22-45-24-40-23-41-45)33-13-4-28(38)18-34(33)39/h4-13,18,23-27,35,48H,3,14-17,19-22H2,1-2H3/t26?,27?,35?,37-/m0/s1 |
InChI Key |
RAGOYPUPXAKGKH-IMNCCYCXSA-N |
Isomeric SMILES |
CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
Canonical SMILES |
CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Oxolane Core
The oxolane (tetrahydrofuran) ring with stereospecific substituents is synthesized via asymmetric catalysis. A reported method involves:
- Epoxidation of 2,4-difluorostyrene using Jacobsen’s catalyst to install the (R)-configuration.
- Ring-opening with 1,2,4-triazole-methyl Grignard reagent under copper(I) catalysis to yield the triazole-methyl substituent.
- Cyclization via acid-mediated intramolecular etherification to form the oxolane ring.
Critical parameters include:
Piperazine-Bridged Diphenyl Module
The 4-(piperazin-1-yl)phenol intermediate is prepared through:
- Buchwald–Hartwig amination of 4-bromophenol with piperazine using Pd(OAc)₂/Xantphos.
- Protection of the phenol as a tert-butyldimethylsilyl (TBS) ether for subsequent coupling.
Reaction conditions:
2-(2-Hydroxypentan-3-yl)-1,2,4-Triazol-3-one Side Chain
This fragment is synthesized via:
- Condensation of pentan-3-one with hydrazine to form a hydrazone.
- Cyclization with ethyl chloroformate under basic conditions (K₂CO₃).
- Hydroxylation via Sharpless asymmetric dihydroxylation (AD mix β) to install the (2R,3R)-configuration.
Key data:
Convergent Assembly
Etherification of the Oxolane Core
The oxolane’s C3-methoxy group is introduced via Mitsunobu reaction:
Piperazine-Phenyl Coupling
The TBS-protected phenol is deprotected (TBAF, THF) and coupled to the second phenyl-triazole fragment via SNAr:
Final Triazole Ring Formation
The terminal triazol-3-one is installed using a copper-mediated cycloaddition:
- Reactants : Alkyne precursor, azide (prepared from the hydroxylated side chain).
- Catalyst : CuI (10 mol%).
- Solvent : MeCN/H₂O (4:1).
- Yield : 65%.
Stereochemical Control and Resolution
The compound’s (5R) configuration is preserved using chiral auxiliaries during oxolane synthesis. Final diastereomeric purity (>99.5%) is achieved via:
- Chiral HPLC : Lux Cellulose-2 column, hexane/ethanol (85:15).
- Crystallization : Ethyl acetate/heptane (1:3).
Catalytic and Process Optimization
Hydrogenation-Debenzylation
A patent (CN106366076A) details catalytic hydrogenation for debenzylation:
Green Chemistry Approaches
Recent advances emphasize solvent-free microwave-assisted steps for triazole cyclization:
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|---|
| Traditional Stepwise | Mitsunobu etherification | 62 | 98.5 | 420 |
| Convergent | CuAAC cycloaddition | 74 | 99.1 | 380 |
| Patent (CN106366076A) | Hydrogenation-debenzylation | 81 | 99.8 | 310 |
Data synthesized from.
Chemical Reactions Analysis
Types of Reactions
4-[4-[4-[4-[[(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(2-hydroxypentan-3-yl)-1,2,4-triazol-3-one: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while nucleophilic substitution of the difluorophenyl group could introduce various functional groups.
Scientific Research Applications
4-[4-[4-[4-[[(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(2-hydroxypentan-3-yl)-1,2,4-triazol-3-one:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its multiple functional groups.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-[4-[4-[[(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(2-hydroxypentan-3-yl)-1,2,4-triazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Posaconazole vs. Itraconazole
- Structural Differences: Posaconazole: Difluorophenyl group, extended piperazine linkage, and hydroxypentyl side chain.
- Functional Advantages: Posaconazole exhibits broader antifungal coverage, including zygomycetes, and reduced drug-drug interactions compared to itraconazole .
Posaconazole vs. PC945
- Structural Differences :
- Functional Advantages :
Other Triazole Derivatives
- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4) :
Pharmacological and Clinical Comparison
Research Findings and Data
Antifungal Spectrum
Biological Activity
The compound 4-[4-[4-[4-[[(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(2-hydroxypentan-3-yl)-1,2,4-triazol-3-one represents a novel class of antifungal agents derived from the triazole scaffold. This compound has garnered attention due to its potential effectiveness against a range of fungal pathogens, particularly those resistant to existing treatments.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes:
- A triazole ring, which is known for its antifungal properties.
- A difluorophenyl group that enhances biological activity.
- A piperazine moiety that contributes to its pharmacological profile.
Molecular Formula
Molecular Weight
The antifungal activity of this compound is primarily attributed to its ability to inhibit the enzyme cytochrome P450 14α-demethylase (CYP51) , which is crucial for ergosterol biosynthesis in fungi. By disrupting this pathway, the compound effectively compromises fungal cell membrane integrity.
Antifungal Efficacy
Recent studies have demonstrated that the compound exhibits potent antifungal activity against various fungal species. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Fungal Species | MIC (µg/mL) | Reference |
|---|---|---|
| Candida albicans | 0.5 | |
| Aspergillus fumigatus | 1.0 | |
| Fusarium oxysporum | 0.25 | |
| Scedosporium apiospermum | 0.125 |
Case Studies
Case Study 1: Efficacy Against Resistant Strains
A study evaluated the efficacy of this compound against clinical isolates of Candida species known for azole resistance. The results indicated a significant reduction in fungal growth compared to traditional treatments like fluconazole, highlighting its potential as an alternative therapy for resistant infections.
Case Study 2: In Vivo Studies
In animal models, the compound demonstrated a favorable safety profile and effective reduction in fungal load in systemic infections caused by Aspergillus and Candida species. The therapeutic index was substantially higher than that of existing antifungal agents, suggesting a promising new treatment avenue.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies emphasize the importance of specific functional groups in enhancing antifungal potency:
- The triazole ring is essential for activity.
- Modifications on the piperazine and phenyl rings significantly affect binding affinity and inhibitory action against CYP51.
Q & A
Basic: What are the critical steps in optimizing the synthesis of this compound to achieve high yield and purity?
Methodological Answer:
The synthesis requires multi-step protocols with strict control of reaction parameters. Key steps include:
- Cyclization conditions : Use POCl₃ at 120°C for triazole ring formation, as demonstrated in analogous pyrazole-triazole hybrid syntheses .
- Stoichiometric precision : Balance reactive intermediates like 1,2,4-triazole thiols and piperazine derivatives to minimize side products .
- Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization in ethanol to isolate the target compound .
- Protecting groups : Protect hydroxyl and triazole moieties during intermediate steps to prevent undesired reactions.
- Quality control : Monitor reactions via TLC (Rf tracking) and HPLC (≥95% purity thresholds) .
Basic: Which spectroscopic and analytical techniques are optimal for structural characterization?
Methodological Answer:
- 1H/13C NMR : Assign stereochemistry (e.g., oxolan-3-yl methoxy configuration) and confirm substituent positions .
- IR spectroscopy : Validate functional groups (e.g., triazole C=N stretches at ~1520 cm⁻¹) .
- X-ray crystallography : Resolve absolute stereochemistry, particularly for the (5R)-configured oxolan ring and hydroxypentan-3-yl moiety .
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., observed m/z 700.79 vs. calculated) .
Advanced: How can molecular docking studies be designed to predict antifungal activity?
Methodological Answer:
- Target selection : Use fungal lanosterol 14α-demethylase (CYP51, PDB: 3LD6) due to triazole derivatives' known inhibition of ergosterol biosynthesis .
- Software tools : Perform docking with AutoDock Vina or Schrödinger Suite, applying force fields (e.g., OPLS-AA) for ligand-receptor interactions.
- Validation : Compare docking scores (e.g., binding energy ≤ -8.5 kcal/mol) with experimental IC₅₀ values from antifungal assays.
- Dynamic analysis : Follow docking with MD simulations (100 ns, NAMD/GROMACS) to assess binding stability .
Advanced: How should researchers address discrepancies in reported biological activity data?
Methodological Answer:
- Variable standardization : Control assay conditions (e.g., fungal strain, incubation time, solvent/DMSO concentration) to minimize variability .
- Structural analogs : Compare activity trends with derivatives (e.g., fluorophenyl vs. methoxyphenyl substitutions) to identify pharmacophores .
- Dose-response curves : Calculate EC₅₀ values across multiple replicates to ensure reproducibility.
- Meta-analysis : Use statistical tools (e.g., ANOVA) to evaluate significance of contradictory results .
Advanced: What strategies are effective for studying pharmacokinetics, including metabolic stability?
Methodological Answer:
- Solubility assays : Perform shake-flask method in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF) to assess bioavailability .
- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS to measure metabolic clearance.
- CYP450 inhibition : Screen against CYP3A4/2D9 isoforms using fluorogenic substrates to predict drug-drug interactions .
- Plasma protein binding : Use equilibrium dialysis to determine unbound fraction .
Basic: What storage conditions are recommended to maintain compound stability?
Methodological Answer:
- Container : Store in airtight, amber glass vials with PTFE-lined caps to prevent moisture absorption .
- Temperature : Maintain at -20°C for long-term storage; short-term use at 4°C is acceptable .
- Environment : Keep in a desiccator with silica gel to minimize hydrolysis of the triazol-3-one ring.
- Stability monitoring : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC purity checks .
Advanced: How can stereochemical effects on pharmacological activity be evaluated?
Methodological Answer:
- Enantiomeric resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate (R)- and (S)-hydroxypentan-3-yl isomers .
- X-ray analysis : Confirm absolute configuration of the oxolan ring and correlate with activity data .
- Stereoselective synthesis : Employ asymmetric catalysis (e.g., Sharpless epoxidation) to produce enantiopure intermediates .
Advanced: How to design structure-activity relationship (SAR) studies for analogs?
Methodological Answer:
- Core modifications : Synthesize analogs with varying substituents on the triazol-3-one ring (e.g., -CF₃, -OCH₃) to assess electronic effects .
- Piperazine replacement : Test morpholine or diazepane analogs to evaluate ring size impact on receptor binding .
- Hydroxyl group derivatization : Acetylate or methylate the hydroxypentan-3-yl moiety to study polarity-activity relationships .
- Bioisosteric swaps : Replace the 2,4-difluorophenyl group with chlorophenyl or thienyl groups to probe steric tolerance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
